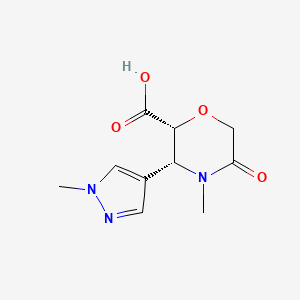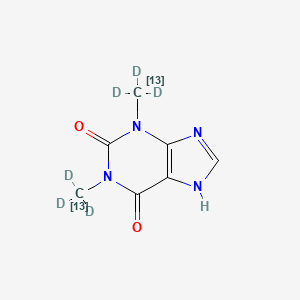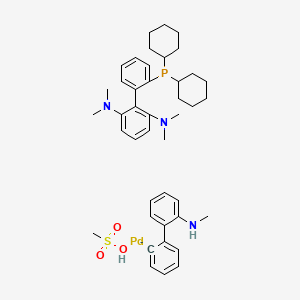
CPhos Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPhos Pd G4 is a fourth-generation Buchwald precatalyst, which is a type of palladium complex used in various cross-coupling reactions. These precatalysts are known for their high stability and reactivity, making them valuable tools in the formation of carbon-carbon and carbon-heteroatom bonds. The unique feature of this compound is the methylation of the amino group on the biphenyl backbone, which helps to prevent limitations found in earlier generations of precatalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CPhos Pd G4 involves the use of biarylphosphine ligands. The process typically starts with the preparation of the ligand, followed by the formation of the palladium complex. The reaction conditions often include the use of bases such as phosphates or carbonates to facilitate the formation of the active palladium species at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The process ensures the generation of the active catalytic species efficiently and rapidly, generally without the need for reducing agents. This allows for accurate control of the ligand-to-palladium ratio, which is crucial for maintaining the stability and reactivity of the precatalyst .
Análisis De Reacciones Químicas
Types of Reactions: CPhos Pd G4 is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, primary amines, and alkyl zinc reagents. The conditions often involve the use of bases such as phosphates or carbonates and solvents like common organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions include various functionalized organic compounds such as 4-arylaminothiazoles, 2-arylaminooxazoles, and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
CPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of CPhos Pd G4 involves the formation of an active palladium species through the deprotonation of the precatalyst. This active species then participates in the cross-coupling reactions by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich and sterically bulky nature of the biarylphosphine ligand enhances the catalytic activity and stability of the palladium complex .
Comparación Con Compuestos Similares
Similar Compounds:
- BrettPhos Pd G3
- XPhos Pd G3
- EPhos Pd G4
- VPhos Pd G4
Uniqueness: CPhos Pd G4 is unique due to the methylation of the amino group on the biphenyl backbone, which prevents the limitations found in earlier generations of precatalysts. This modification enhances the stability and reactivity of the palladium complex, making it a highly efficient catalyst for various cross-coupling reactions .
Propiedades
Fórmula molecular |
C42H57N3O3PPdS- |
|---|---|
Peso molecular |
821.4 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C28H41N2P.C13H12N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
BVNNTLYMCHFLNX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

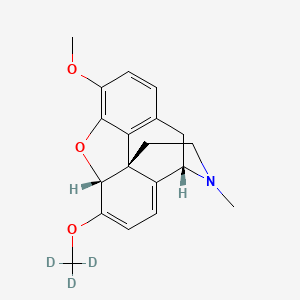
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)
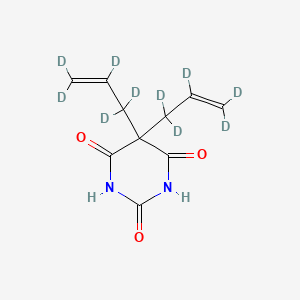
![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
